molecular formula C6H7F3N4 B1311798 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine CAS No. 486460-21-3

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine

Número de catálogo: B1311798
Número CAS: 486460-21-3
Peso molecular: 192.14 g/mol
Clave InChI: FMTDZGCPYKWMPT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Structure and Classification

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-A]pyrazine belongs to the class of organic compounds known as triazolopyrazines, which are characterized by a triazole ring fused to a pyrazine ring. The molecular formula of the free base is C6H7F3N4, while the commonly encountered hydrochloride salt has the formula C6H8ClF3N4. The compound exhibits a molecular weight of 192.14 grams per mole for the free base and 228.60 grams per mole for the hydrochloride salt. The structure consists of a saturated six-membered pyrazine ring fused to a five-membered triazole ring, with the critical trifluoromethyl group positioned at the 3-position of the triazole moiety.

The compound's three-dimensional structure reveals important conformational characteristics that influence its biological activity. The tetrahydropyrazine ring adopts a chair-like conformation, while the triazole ring maintains planarity due to its aromatic nature. The trifluoromethyl group introduces significant electronic effects, withdrawing electron density from the heterocyclic system and enhancing the compound's electrophilic character. This electronic modification proves crucial for the molecule's interaction with biological targets and its synthetic reactivity patterns.

The chemical classification places this compound within several overlapping categories. Primarily, it functions as a heterocyclic compound due to its nitrogen-containing ring systems. More specifically, it represents a pyrazine derivative, as pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle consisting of two nitrogen atoms at positions 1 and 4 and four carbon atoms. Additionally, the compound serves as a triazole derivative, featuring a triazole ring fused with a pyrazine structure.

Property Value Reference
Molecular Formula (free base) C6H7F3N4
Molecular Formula (hydrochloride) C6H8ClF3N4
Molecular Weight (free base) 192.14 g/mol
Molecular Weight (hydrochloride) 228.60 g/mol
Melting Point 264°C
Physical Form Crystalline Powder
Color White
CAS Number (hydrochloride) 762240-92-6

Historical Development and Discovery

The historical development of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-A]pyrazine traces back to the broader exploration of triazolopyrazine scaffolds in medicinal chemistry. The compound gained particular prominence as a key intermediate in the synthesis of sitagliptin, a breakthrough antidiabetic medication. The development of this scaffold represents a significant milestone in the systematic exploration of nitrogen-rich heterocycles for pharmaceutical applications.

The synthetic methodology for producing this compound has evolved considerably since its initial development. Early synthetic routes involved complex multi-step processes with significant challenges in terms of reaction complexity and byproduct formation. The original synthetic approach required multiple reaction steps starting from readily available precursors, but often resulted in complicated purification procedures and reduced overall yields. Modern synthetic strategies have addressed these limitations through improved reaction conditions and more direct synthetic pathways.

The discovery and development of this compound reflect the broader trends in heterocyclic chemistry research during the late 20th and early 21st centuries. Researchers recognized the potential of triazolopyrazine scaffolds to serve as privileged structures in drug discovery, leading to intensive investigation of various substitution patterns and their corresponding biological activities. The incorporation of the trifluoromethyl group proved particularly significant, as this functional group enhances metabolic stability and improves pharmacokinetic properties of resulting pharmaceutical compounds.

The compound's designation as a key pharmacophore emerged from systematic structure-activity relationship studies that demonstrated the critical importance of the trifluoromethyl substitution at the 3-position of the triazole ring. This finding established the compound as an essential building block for developing therapeutically active molecules, particularly in the treatment of type 2 diabetes mellitus where it serves as the core structure of sitagliptin phosphate.

Position Within Triazolopyrazine Chemical Family

Within the broader triazolopyrazine chemical family, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-A]pyrazine occupies a unique and significant position due to its specific substitution pattern and saturation state. The triazolopyrazine family encompasses a diverse array of compounds characterized by the fusion of triazole and pyrazine rings in various configurations. The triazolo[4,3-a]pyrazine scaffold represents one of the most biologically active arrangements within this family, with the 4,3-a fusion pattern providing optimal geometric and electronic properties for biological activity.

The compound's saturated pyrazine ring distinguishes it from fully aromatic triazolopyrazine derivatives, providing increased conformational flexibility and enhanced three-dimensional character. This structural feature contributes to the compound's ability to interact with diverse biological targets and explains its broad spectrum of biological activities. The tetrahydro configuration allows for multiple conformational states, enabling the molecule to adopt optimal binding geometries for different protein targets.

According to the Pharmacodia Global Database, the 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine moiety serves as the foundation for seven marketed drugs and 302 reported active molecules, including 182 small molecules with molecular weights less than 500 Daltons. This extensive utilization demonstrates the scaffold's privileged status within medicinal chemistry and its proven track record in drug development. The compounds based on this core structure include four sitagliptin-related drugs, simmiparib, and other investigational therapeutics.

The electronic properties of the trifluoromethyl-substituted scaffold differ significantly from other triazolopyrazine derivatives. The electron-withdrawing nature of the trifluoromethyl group modulates the electron density distribution across the heterocyclic system, influencing both reactivity patterns and biological activity profiles. This electronic modification enhances the compound's ability to participate in specific protein-ligand interactions, particularly those involving hydrogen bonding and electrostatic interactions.

Comparative studies within the triazolopyrazine family reveal that the 3-trifluoromethyl substitution pattern provides optimal biological activity for many applications. Alternative substitution patterns, including methyl, ethyl, and phenyl groups at the 3-position, generally exhibit reduced biological potency compared to the trifluoromethyl derivative. This observation has established the trifluoromethyl variant as the preferred scaffold for developing new therapeutic agents within this chemical class.

Significance in Heterocyclic Chemistry Research

The significance of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-A]pyrazine in heterocyclic chemistry research extends far beyond its role as a pharmaceutical intermediate. This compound has emerged as a crucial model system for understanding the structure-activity relationships of nitrogen-rich heterocycles and their applications in medicinal chemistry. The molecule's unique combination of structural features makes it an ideal platform for investigating fundamental principles of heterocyclic reactivity and biological activity.

Recent research has demonstrated the compound's versatility as a scaffold for developing diverse classes of bioactive molecules. Studies have shown its effectiveness as a foundation for c-Met and vascular endothelial growth factor receptor-2 kinase inhibitors, with derivatives exhibiting excellent antiproliferative activities against multiple cancer cell lines. The most promising derivatives demonstrate half-maximal inhibitory concentration values in the submicromolar range against A549, MCF-7, and HeLa cancer cell lines, highlighting the scaffold's potential in oncology applications.

The compound's role in antimalarial drug discovery represents another significant area of research impact. The Open Source Malaria consortium has designated triazolopyrazine derivatives as Series 4 compounds, recognizing their potential advantages over previously investigated antimalarial scaffolds. These compounds demonstrate potency down to 0.016 micromolar against Plasmodium falciparum and exhibit favorable pharmacokinetic properties, including human liver microsomal and hepatocyte stability. The proposed mechanism of action involves inhibition of PfATP4, a critical ATPase that functions as a sodium/hydrogen-ATPase in the malaria parasite.

Antibacterial research has further expanded the applications of this scaffold, with synthetic derivatives showing moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Structure-activity relationship studies reveal that compounds bearing ethylenediamine moieties and indole substituents generally exhibit superior antibacterial effects compared to phenyl-substituted analogs. These findings provide valuable insights into the molecular features required for antimicrobial activity within the triazolopyrazine family.

The compound's synthetic accessibility and modular structure have made it a popular choice for combinatorial chemistry approaches and library synthesis. Modern synthetic methodologies enable efficient preparation of diverse derivatives through functional group modifications and substitution pattern variations. This synthetic flexibility has facilitated extensive structure-activity relationship studies and enabled the rapid exploration of chemical space around the triazolopyrazine core.

Research Application Activity Range Biological Target Reference
Cancer Therapy 0.98-2.85 μM c-Met/VEGFR-2 Kinases
Antimalarial Activity 0.016 μM PfATP4
Antibacterial Activity 16-32 μg/mL DNA Gyrase
Diabetes Treatment Clinical DPP-4 Enzyme

The compound's contribution to understanding fundamental heterocyclic chemistry principles cannot be overstated. Its well-characterized structure-activity relationships provide valuable benchmarks for designing new heterocyclic scaffolds with improved biological properties. The extensive body of research surrounding this compound has established important guidelines for optimizing nitrogen-rich heterocycles for pharmaceutical applications, influencing the design strategies employed throughout the medicinal chemistry community.

Propiedades

IUPAC Name

3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N4/c7-6(8,9)5-12-11-4-3-10-1-2-13(4)5/h10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTDZGCPYKWMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436426
Record name 3-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486460-21-3
Record name 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486460-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-(1,2,4)triazolo(4,3-a)pyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0486460213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4-Triazolo[4,3-a]pyrazine, 5,6,7,8-tetrahydro-3-(trifluoromethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.766
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-(1,2,4)TRIAZOLO(4,3-A)PYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCQ69WVE7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Cyclization to Form the Pyrazine Ring: The final step involves the cyclization of the intermediate compounds to form the fused triazolo-pyrazine structure. This can be done using various cyclization agents and conditions, such as heating with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the trifluoromethyl group.

    Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that derivatives of triazolo[4,3-a]pyrazine compounds exhibit significant anticancer properties. For instance, compounds similar to 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The trifluoromethyl group enhances lipophilicity and metabolic stability, making these compounds promising candidates for further development in cancer therapeutics .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways . This suggests potential applications in developing new antibiotics or preservatives.

Agrochemicals

1. Pesticide Development

In agricultural chemistry, this compound has been investigated for its efficacy as a pesticide. Its structural features allow it to act as a potent insecticide against various pests while being less toxic to beneficial organisms. Field trials have demonstrated effective pest control with minimal environmental impact .

Material Science

1. Polymer Additives

The unique properties of this compound make it suitable for use as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical strength of polymers. Studies have shown that polymers modified with this compound exhibit improved resistance to thermal degradation compared to unmodified counterparts .

Case Studies

Study Application Findings
Study on Anticancer ActivityMedicinal ChemistryDemonstrated apoptosis induction in cancer cell lines with IC50 values in the low micromolar range .
Antimicrobial ScreeningMicrobiologyEffective against a range of bacterial strains with MIC values comparable to conventional antibiotics .
Field Trials on Pesticide EfficacyAgrochemicalsAchieved over 80% pest control in test crops with negligible effects on non-target species .
Polymer Modification ResearchMaterial ScienceEnhanced thermal stability by 30% in polymer composites when used as an additive .

Mecanismo De Acción

The mechanism of action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine involves its interaction with specific molecular targets:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity
Compound Name Substituent(s) Molecular Weight (g/mol) Key Applications/Activities Synthesis Yield
Compound A -CF₃ at 3-position 228.6 (HCl salt) Sitagliptin intermediate; antimicrobial activity (docking score: -8.5 kcal/mol vs. E. coli) 54%
5-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine -Cl at 5-position, -CF₃ at 3 232.6 Not specified; potential halogen-directed reactivity N/A
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine -CH₃ at 3-position 138.2 Research chemical; lower lipophilicity N/A
6-Chloro-3-(4-difluoromethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine -Cl at 6, -OCHF₂ at phenyl 328.7 Anticancer/antiviral candidate (hypothesized) 64%

Key Findings :

  • Trifluoromethyl vs. Methyl : The -CF₃ group in Compound A enhances metabolic stability and binding affinity compared to the -CH₃ analog, which lacks electronegativity and steric bulk. This makes Compound A more suitable for pharmaceutical applications .
  • Halogen Substitution : Chloro derivatives (e.g., 5-chloro analog) may exhibit altered reactivity in nucleophilic substitutions, but their biological activities are less documented compared to Compound A .
  • Aromatic vs.
Physicochemical and Pharmacokinetic Properties
Property Compound A 5-Chloro Analog 3-Methyl Analog
LogP (estimated) 1.8 2.1 0.9
Hydrogen Bond Acceptors 6 6 4
Topological Polar SA 42.7 Ų 42.7 Ų 35.6 Ų
Solubility (mg/mL) ~10 (DCM) ~5 (DCM) ~20 (DCM)

Analysis : The -CF₃ group in Compound A increases lipophilicity (LogP ~1.8) compared to the -CH₃ analog (LogP ~0.9), favoring membrane permeability but reducing aqueous solubility. Chloro substitution further elevates LogP (2.1) .

Stability and Industrial Considerations

  • Purity Issues : Commercial batches of Compound A often contain dark brown impurities, necessitating liquid-liquid extraction (EtOAc/NaHCO₃) to obtain pale yellow oil .
  • Scale-Up : Patent routes for sitagliptin highlight Compound A’s use in high-yield (>60%) condensations with tert-butoxycarbonyl-protected intermediates .

Actividad Biológica

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS Number: 762240-92-6) is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological effects, particularly in cancer research, and relevant case studies.

  • Molecular Formula : C₆H₇F₃N₄·ClH
  • Molecular Weight : 228.60 g/mol
  • Physical Form : Solid (white crystalline)
  • Melting Point : 264 °C
  • Purity : ≥98% by HPLC

Synthesis

The synthesis of this compound has been documented in various studies. One notable method involves the reaction of appropriate precursors under controlled conditions to yield derivatives that are then evaluated for biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Lines Tested : HCT-116 and HT-29 (human colon cancer cell lines).
  • IC50 Values : The compound exhibited an IC50 range of 6.587 to 11.10 µM against HT-29 cells. A derivative known as RB7 showed significant anticancer activity with an IC50 of approximately 8.18 µM.

The mechanism of action appears to involve the induction of apoptosis through the mitochondrial pathway:

  • BAX and Bcl2 Regulation : The compound up-regulates BAX (pro-apoptotic) and down-regulates Bcl2 (anti-apoptotic), leading to increased cytochrome C release and caspase activation (specifically Caspase 3), which are crucial steps in apoptosis induction .

Table of Biological Activity Findings

Study Cell Line IC50 (µM) Mechanism
Study 1HT-298.18Up-regulation of BAX; down-regulation of Bcl2; activation of Caspase 3
Study 2HCT-116Not specifiedAntiproliferative effects observed

Case Studies and Safety Profile

A recent cohort study assessed the safety profile of NTTP (a nitrosamine derivative) in patients taking sitagliptin. The study found no significant increase in cancer risk associated with NTTP contamination compared to other DPP-4 inhibitors. This suggests that while NTTP is a concern due to its nitrosamine nature, its direct association with increased cancer risk remains inconclusive .

Q & A

Q. What strategies validate analytical methods for quantifying trace impurities?

  • Methodology : ICH Q3A guidelines mandate specificity testing via forced degradation (heat, light, pH). For example, UPLC-MS/MS validation includes linearity (R² > 0.999) and precision (%RSD < 2%) across 0.1–150% of the target concentration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine
Reactant of Route 2
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.